![molecular formula C8H14OS2 B14619273 1lambda~4~,4-Dithiaspiro[4.5]decan-1-one CAS No. 59796-91-7](/img/structure/B14619273.png)
1lambda~4~,4-Dithiaspiro[4.5]decan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1lambda~4~,4-Dithiaspiro[45]decan-1-one is a unique organic compound characterized by its spirocyclic structure containing sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1lambda4,4-Dithiaspiro[4.5]decan-1-one typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form a spirocyclic intermediate. This intermediate is then treated with sulfur reagents to introduce the sulfur atoms into the spirocyclic framework .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of specific solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1lambda4,4-Dithiaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at the sulfur atoms or the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted spirocyclic compounds depending on the reagents used.
Applications De Recherche Scientifique
1lambda~4~,4-Dithiaspiro[4.5]decan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1lambda4,4-Dithiaspiro[4.5]decan-1-one involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The spirocyclic structure also allows for specific binding to target sites, enhancing its efficacy in various applications .
Comparaison Avec Des Composés Similaires
1,4-Dioxaspiro[4.5]decan-8-one: Similar spirocyclic structure but contains oxygen atoms instead of sulfur.
1,4-Dithiaspiro[4.5]decan-8-ol: Contains a hydroxyl group, making it more reactive in certain chemical reactions.
Uniqueness: 1lambda4,4-Dithiaspiro[4.5]decan-1-one is unique due to its sulfur-containing spirocyclic structure, which imparts distinct chemical properties and reactivity compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific applications where sulfur chemistry is advantageous .
Propriétés
Numéro CAS |
59796-91-7 |
|---|---|
Formule moléculaire |
C8H14OS2 |
Poids moléculaire |
190.3 g/mol |
Nom IUPAC |
1,4λ4-dithiaspiro[4.5]decane 4-oxide |
InChI |
InChI=1S/C8H14OS2/c9-11-7-6-10-8(11)4-2-1-3-5-8/h1-7H2 |
Clé InChI |
IFVGERSAKYKKRL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)SCCS2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)
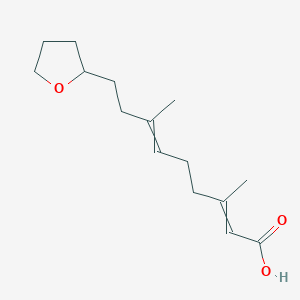
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)
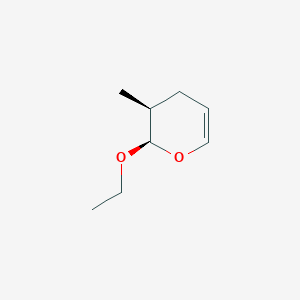

![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
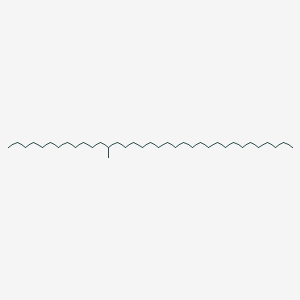
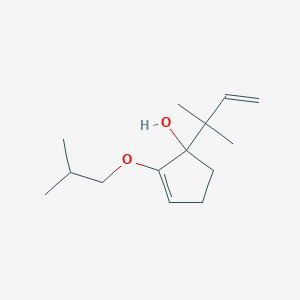
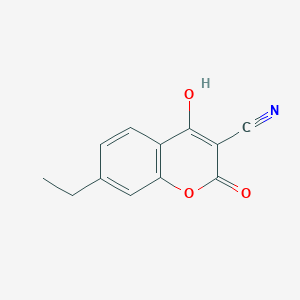
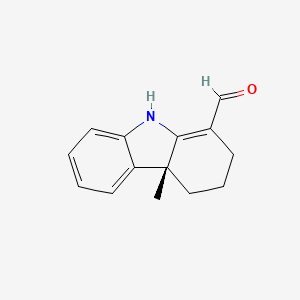

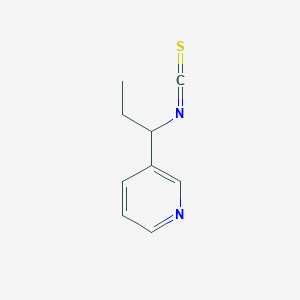
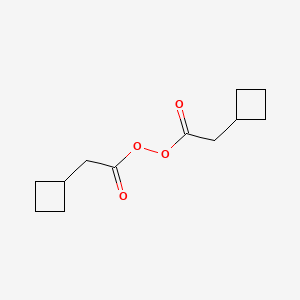
![2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate](/img/structure/B14619256.png)
